Cas no 1491808-64-0 ((5-phenylpyrazin-2-yl)methanamine)

(5-phenylpyrazin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrazinemethanamine, 5-phenyl-
- (5-phenylpyrazin-2-yl)methanamine
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- Inchi: 1S/C11H11N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
- InChI Key: SADMFBOPPFHFCK-UHFFFAOYSA-N
- SMILES: C1(CN)=NC=C(C2=CC=CC=C2)N=C1
(5-phenylpyrazin-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6329089-10.0g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95.0% | 10.0g |
$4606.0 | 2025-03-15 | |
Chemenu | CM438375-100mg |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95%+ | 100mg |
$520 | 2023-01-19 | |
Aaron | AR01EKCJ-1g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 1g |
$1497.00 | 2025-02-10 | |
1PlusChem | 1P01EK47-5g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 5g |
$3900.00 | 2024-06-20 | |
A2B Chem LLC | AX58071-5g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 5g |
$3304.00 | 2024-04-20 | |
Aaron | AR01EKCJ-250mg |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 250mg |
$754.00 | 2025-02-10 | |
A2B Chem LLC | AX58071-1g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 1g |
$1162.00 | 2024-04-20 | |
A2B Chem LLC | AX58071-10g |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 10g |
$4884.00 | 2024-04-20 | |
A2B Chem LLC | AX58071-250mg |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 250mg |
$593.00 | 2024-04-20 | |
1PlusChem | 1P01EK47-100mg |
(5-phenylpyrazin-2-yl)methanamine |
1491808-64-0 | 95% | 100mg |
$522.00 | 2024-06-20 |
(5-phenylpyrazin-2-yl)methanamine Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on (5-phenylpyrazin-2-yl)methanamine
Comprehensive Overview of (5-phenylpyrazin-2-yl)methanamine (CAS No. 1491808-64-0): Properties, Applications, and Market Insights
(5-phenylpyrazin-2-yl)methanamine (CAS No. 1491808-64-0) is a specialized heterocyclic amine compound that has garnered significant attention in pharmaceutical and material science research. This pyrazine derivative features a unique molecular structure combining a phenyl group with a pyrazine core, making it valuable for various drug discovery applications. The compound's amine functional group enhances its reactivity, enabling diverse chemical modifications for targeted applications.
Recent studies highlight the potential of (5-phenylpyrazin-2-yl)methanamine as a building block in medicinal chemistry. Researchers are exploring its role in developing kinase inhibitors, particularly for oncology treatments. The compound's aromatic system and hydrogen-bonding capacity make it suitable for interacting with biological targets, addressing current demands for precision medicine solutions. These properties align with growing interest in small molecule therapeutics for personalized cancer therapies.
From a chemical perspective, 1491808-64-0 demonstrates remarkable stability under standard conditions, with a molecular weight of 185.23 g/mol. Its lipophilic character (predicted LogP ~1.8) suggests good membrane permeability, a crucial factor for bioavailability optimization in drug development. The compound's thermal stability (decomposition point >200°C) also makes it suitable for various high-temperature applications in material science.
The synthesis of (5-phenylpyrazin-2-yl)methanamine typically involves multi-step organic reactions, with recent advancements focusing on green chemistry approaches to improve yield and reduce environmental impact. Modern catalytic methods have significantly enhanced the production efficiency of this pharmaceutical intermediate, responding to industry demands for sustainable manufacturing processes.
Market analysis indicates rising demand for 1491808-64-0 among contract research organizations (CROs) and biotech startups specializing in novel drug development. The global market for such specialty chemicals is projected to grow at 6.8% CAGR through 2030, driven by increased R&D investment in targeted therapies. Current pricing trends reflect the compound's high purity grade requirements for research applications.
Quality control standards for (5-phenylpyrazin-2-yl)methanamine typically require ≥98% purity, verified through HPLC analysis and mass spectrometry. Storage recommendations emphasize protection from moisture and oxidation, with optimal conditions in argon-filled containers at -20°C for long-term preservation. These protocols ensure the compound's stability for critical structure-activity relationship studies.
Emerging applications of this pyrazine-based compound extend to organic electronics, where its conjugated system shows promise for semiconductor materials. Researchers are investigating its potential in OLED technologies and molecular sensors, capitalizing on its electron-transport properties. This diversification aligns with current trends in multifunctional materials development.
Safety evaluations of 1491808-64-0 indicate standard handling precautions for laboratory chemicals, including proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, its amine functionality warrants careful pH management during experimental procedures. These considerations are particularly relevant for high-throughput screening environments.
The intellectual property landscape surrounding (5-phenylpyrazin-2-yl)methanamine includes several patents for its derivatives in therapeutic applications, reflecting its value in drug discovery pipelines. Recent patent filings highlight innovative modifications to enhance target selectivity and metabolic stability, addressing current challenges in medicinal chemistry optimization.
Analytical characterization of this compound typically employs NMR spectroscopy (¹H and ¹³C), FT-IR, and elemental analysis for comprehensive structural verification. Advanced techniques like X-ray crystallography have been utilized to determine its molecular conformation in solid state, providing valuable insights for rational drug design applications.
Future research directions for 1491808-64-0 may explore its potential in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's structural versatility positions it well for these cutting-edge approaches in drug development, meeting the pharmaceutical industry's need for novel therapeutic modalities.
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